4-Bromo-5-fluoro-1-benzothiophene 4-Bromo-5-fluoro-1-benzothiophene
Brand Name: Vulcanchem
CAS No.: 826995-66-8
VCID: VC7860772
InChI: InChI=1S/C8H4BrFS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H
SMILES: C1=CC2=C(C=CS2)C(=C1F)Br
Molecular Formula: C8H4BrFS
Molecular Weight: 231.09

4-Bromo-5-fluoro-1-benzothiophene

CAS No.: 826995-66-8

Cat. No.: VC7860772

Molecular Formula: C8H4BrFS

Molecular Weight: 231.09

* For research use only. Not for human or veterinary use.

4-Bromo-5-fluoro-1-benzothiophene - 826995-66-8

Specification

CAS No. 826995-66-8
Molecular Formula C8H4BrFS
Molecular Weight 231.09
IUPAC Name 4-bromo-5-fluoro-1-benzothiophene
Standard InChI InChI=1S/C8H4BrFS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H
Standard InChI Key UTTXDQNAXUGSDF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CS2)C(=C1F)Br
Canonical SMILES C1=CC2=C(C=CS2)C(=C1F)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

4-Bromo-5-fluoro-1-benzothiophene belongs to the benzothiophene family, a class of heterocyclic aromatic compounds featuring a fused benzene and thiophene ring. The compound’s systematic name reflects the positions of its substituents: a bromine atom at the 4th position and a fluorine atom at the 5th position on the benzothiophene scaffold . The molecular structure can be represented in SMILES notation as C1=C(C2=C(C=C1Br)F)SC=C2\text{C1=C(C2=C(C=C1Br)F)SC=C2}, highlighting the sulfur atom in the thiophene ring and the halogen substituents.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS RN826995-66-8
Molecular FormulaC8H5BrFS\text{C}_8\text{H}_5\text{Br}\text{F}\text{S}
Molecular Weight231.09 g/mol
Exact Mass229.92 g/mol

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of 4-bromo-5-fluoro-1-benzothiophene likely involves sequential halogenation of a benzothiophene precursor. A common approach for analogous compounds involves:

  • Direct Bromination: Electrophilic aromatic substitution using brominating agents like Nbromosuccinimide\text{N}-\text{bromosuccinimide} (NBS) in the presence of a Lewis acid catalyst .

  • Fluorination: Late-stage fluorination via halogen exchange or directed ortho-metalation strategies .

For example, ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate (CAS: 2168736-34-1) is synthesized by esterification of the corresponding carboxylic acid followed by purification via column chromatography .

Challenges in Purification

Purification of halogenated benzothiophenes often requires specialized techniques due to their low solubility in polar solvents. High-performance liquid chromatography (HPLC) and recrystallization from non-polar solvents like hexane are commonly employed .

Applications in Pharmaceutical and Materials Science

Role as a Building Block

4-Bromo-5-fluoro-1-benzothiophene is a versatile intermediate in medicinal chemistry. Its derivatives are pivotal in the synthesis of:

  • Antibiotics and Antivirals: The bromine and fluorine atoms enhance binding affinity to biological targets, as seen in compounds under investigation for bacterial and viral infections .

  • Fluorescent Probes: The rigid aromatic structure facilitates π-π stacking interactions, making it suitable for optoelectronic applications .

Table 2: Representative Derivatives and Their Uses

DerivativeApplicationSource
Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylateKinase inhibitor development
Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylatePolymer precursor

Case Study: Anticancer Research

A 2024 study highlighted ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate as a key intermediate in synthesizing inhibitors targeting tyrosine kinases, which are implicated in cancer progression . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, enhancing drug-like properties .

Future Research Directions

Expanding Synthetic Methodologies

Developing catalytic, asymmetric methods for introducing halogens could improve yield and selectivity. Photoredox catalysis has shown promise in similar systems .

Exploring Biomedical Applications

Further studies could investigate the compound’s efficacy in targeted drug delivery systems or as a scaffold for PET radiotracers, leveraging the fluorine-18 isotope .

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